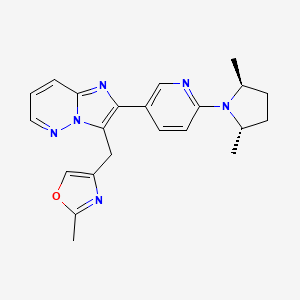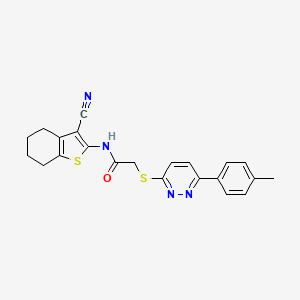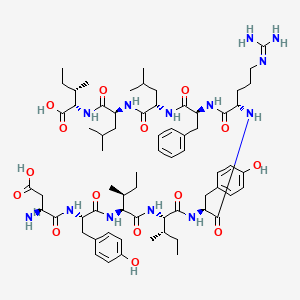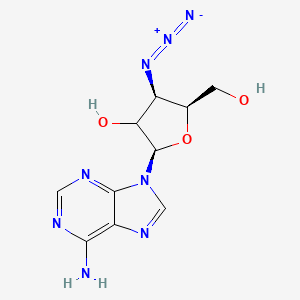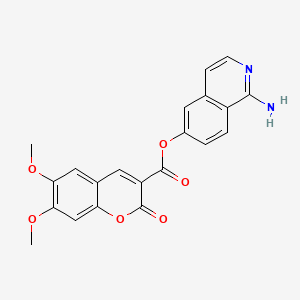
FXIIa-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIIa-IN-1 is a potent inhibitor of activated factor XIIa (FXIIa), a serine protease involved in the intrinsic coagulation pathway. FXIIa plays a crucial role in initiating the coagulation cascade, making it a significant target for developing anticoagulant therapies. This compound has garnered attention for its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXIIa-IN-1 involves the preparation of a small library of triazole and triazole-like molecules. These compounds are evaluated for FXIIa inhibition using a chromogenic substrate hydrolysis assay under physiological conditions . The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance inhibitory potency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the triazole-based inhibitors, followed by purification and formulation processes. The production process would need to ensure high yield, purity, and consistency to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
FXIIa-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are triazole-based inhibitors with varying functional groups that enhance their inhibitory activity against FXIIa .
Scientific Research Applications
FXIIa-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FXIIa inhibitors.
Biology: Investigated for its role in modulating the intrinsic coagulation pathway and its effects on various biological processes.
Mechanism of Action
FXIIa-IN-1 exerts its effects by binding to the active site of FXIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of FXIIa, which is crucial for its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A noncovalent inhibitor of FXIIa that binds in a canonical fashion typical of synthetic serine protease inhibitors.
Aminoisoquinoline: Contains a boronic acid-reactive group that targets the catalytic serine of FXIIa.
Triazole-based inhibitors: A small library of triazole and triazole-like molecules evaluated for FXIIa inhibition.
Uniqueness of FXIIa-IN-1
This compound stands out due to its high potency and selectivity for FXIIa, as well as its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants. Its unique structure and mechanism of action make it a promising candidate for further development as a safer anticoagulant therapy .
Properties
Molecular Formula |
C21H16N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1-aminoisoquinolin-6-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23) |
InChI Key |
MRKFVLTUFONGMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


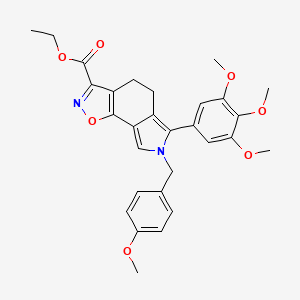
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

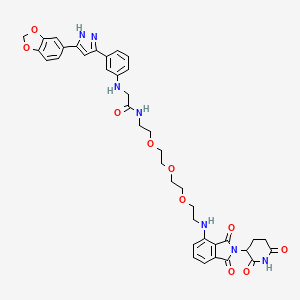

![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
